![molecular formula C₁₉H₂₁NaO₁₁ B014783 Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate CAS No. 123269-95-4](/img/structure/B14783.png)

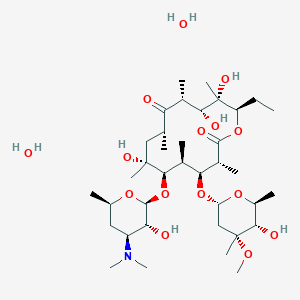

Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, due to its intricate structure, likely engages in a range of chemical reactions and possesses unique physical and chemical properties. Such compounds often attract attention in materials science, organic chemistry, and pharmacology for their novel functionalities and potential applications.

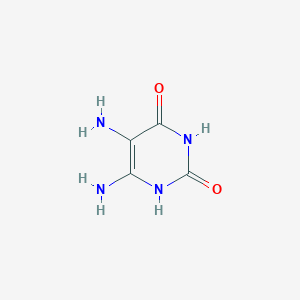

Synthesis Analysis

The synthesis of complex organic compounds similar in structure often involves multi-step reactions, utilizing specific reagents and catalysts to achieve the desired structural features. For example, the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones showcases a process where acetylation and reaction with triethyl amine and formamide yield compounds with significant biological activity (Sharma, Sharma, & Rane, 2004). These methodologies could potentially be adapted for the synthesis of the target compound, emphasizing the importance of catalysis and the controlled formation of complex structures.

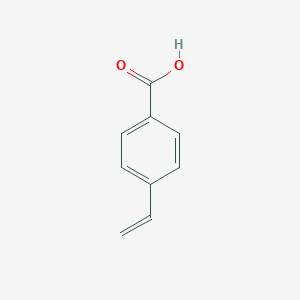

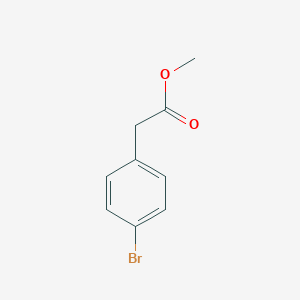

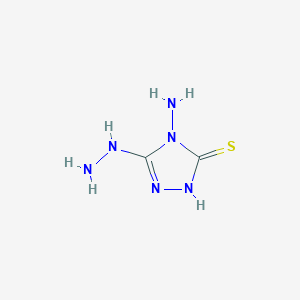

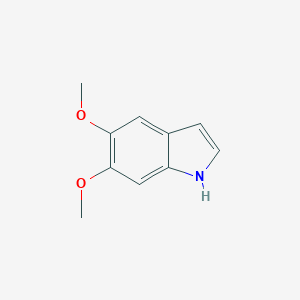

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity, stability, and interaction with other molecules. X-ray crystallography, NMR spectroscopy, and other analytical techniques are often employed to elucidate the structural details of such molecules. For instance, the structural analysis of various organic and organometallic compounds reveals the influence of molecular geometry on their properties and reactions (Bali, Singh, Drake, & Light, 2006).

Chemical Reactions and Properties

The reactivity of a compound is closely related to its molecular structure. Organic molecules containing multiple functional groups, such as carboxylates, oxanes, and chromenes, participate in a wide range of chemical reactions. These can include substitutions, additions, and redox reactions, which alter the compound's structure and functionality. The synthesis and reactions of similar compounds provide insights into the potential reactivity of the target molecule (Gabriele, Mancuso, Maltese, Veltri, & Salerno, 2012).

Applications De Recherche Scientifique

Crystal Structure and Coordination

- Crystal Structure Analysis : Research by Shui & Eggleston (1995) on lasalocid sodium salts, a similar compound, reveals insights into its crystal structure, showing a dimeric form and unique sodium coordination to the lasalocid anion. This provides an understanding of the compound's structural stability and potential interactions (Shui & Eggleston, 1995).

Synthesis and Molecular Properties

- Synthesis of Related Compounds : Rao et al. (2006) describe the synthesis of process-related impurities in Nafcillin Sodium, which shares structural similarities with the compound . This study contributes to understanding the synthesis process and the potential impurities that can arise in similar compounds (Rao et al., 2006).

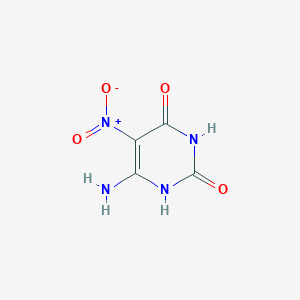

Application in Antibiotics

- β-Lactamase Inhibitors : Bennett et al. (1991) have conducted research on sodium penem carboxylates, closely related to the compound , which are potent inhibitors of bacterial β-lactamases. These studies contribute to understanding the potential application of such compounds in antibiotic development (Bennett et al., 1991).

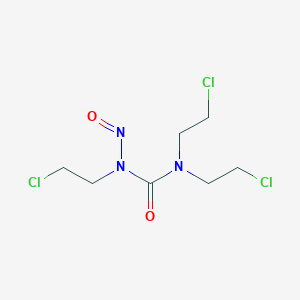

Coordination Chemistry

- Complexation with Cations : Helmy, Gomaa, & Eleef (2017) studied the complexation reactions of similar compounds with different cations. This research is crucial for understanding how such compounds interact with various ions, which is important in fields like coordination chemistry and material science (Helmy, Gomaa, & Eleef, 2017).

Chemical Synthesis and Reactions

- Chemical Synthesis Methods : Research by Barluenga et al. (1991) on the synthesis of 1,3-amino alcohols from related compounds provides insights into the chemical reactions and synthesis techniques that could potentially be applied to the compound . Understanding these synthesis methods is crucial for chemical engineering and pharmaceutical development (Barluenga et al., 1991).

Propriétés

Numéro CAS |

123269-95-4 |

|---|---|

Nom du produit |

Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

Formule moléculaire |

C₁₉H₂₁NaO₁₁ |

Poids moléculaire |

448.4 g/mol |

Nom IUPAC |

sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C19H22O11.Na/c1-8-4-14(23)28-13-5-9(2-3-10(8)13)29-19(18(26)27)6-11(21)15(24)17(30-19)16(25)12(22)7-20;/h2-5,11-12,15-17,20-22,24-25H,6-7H2,1H3,(H,26,27);/q;+1/p-1/t11-,12+,15+,16+,17+,19-;/m0./s1 |

Clé InChI |

OXZCSFSZSATTLJ-GATWHZELSA-M |

SMILES isomérique |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)O)O)C(=O)[O-].[Na+] |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)O)O)C(=O)[O-].[Na+] |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)O)O)C(=O)[O-].[Na+] |

Synonymes |

4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3-Deoxy-D-glycero-α-D-galacto-2-nonulopyranosidonic Acid Monosodium Salt; _x000B_4-Mu-KDN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)

![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)

![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)